molecular formula C28H27BrN2O5 B295614 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295614
M. Wt: 551.4 g/mol
InChI Key: HFNVIQBKFMYGFN-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that the compound has anti-inflammatory properties, as well as the potential to inhibit the growth of cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as a multi-functional compound, with applications in medicinal chemistry and materials science. However, one limitation is its limited availability and high cost.

Future Directions

There are several future directions for research on 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus could be on its potential as an anti-inflammatory agent, with further studies needed to fully understand its mechanism of action and effectiveness. Another area of focus could be on its potential as a dye in organic solar cells, with further studies needed to optimize its properties for this application. Additionally, further research could be conducted to investigate its potential as an inhibitor of cancer cell growth, with studies needed to determine its effectiveness and safety.

Synthesis Methods

The synthesis of 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3-(3-methylphenoxy)propyl bromide with 4-ethoxy-2-nitrobenzaldehyde in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione in ethanol to yield the final product.

Scientific Research Applications

The compound has been investigated for its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, it has been investigated for its potential use as a dye in organic solar cells.

Properties

Molecular Formula

C28H27BrN2O5

Molecular Weight

551.4 g/mol

IUPAC Name

(4E)-4-[[3-bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C28H27BrN2O5/c1-3-34-25-18-20(16-23-27(32)30-31(28(23)33)21-10-5-4-6-11-21)17-24(29)26(25)36-14-8-13-35-22-12-7-9-19(2)15-22/h4-7,9-12,15-18H,3,8,13-14H2,1-2H3,(H,30,32)/b23-16+

InChI Key

HFNVIQBKFMYGFN-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C

Origin of Product

United States

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